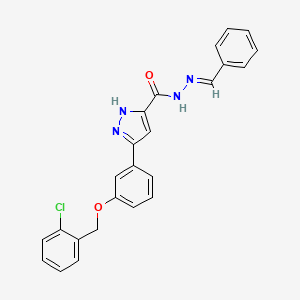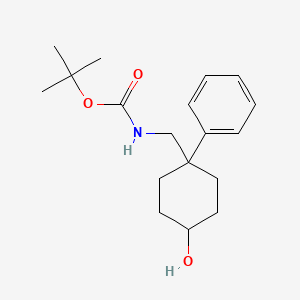
Acetylcholine chloride, suitable for cell culture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcholine chloride is a chemical compound with the molecular formula (CH3)3N+CH2CH2OCOCH3Cl-. It is a neurotransmitter that plays a crucial role in the nervous system by transmitting signals across nerve synapses. The European Pharmacopoeia (EP) Reference Standard for acetylcholine chloride ensures the quality and consistency of this compound for use in laboratory tests and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetylcholine chloride can be synthesized through the reaction of choline with acetyl chloride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the acetyl chloride. The process involves the following steps:
- Choline is dissolved in an anhydrous solvent such as dichloromethane.
- Acetyl chloride is added dropwise to the choline solution while maintaining a low temperature to control the reaction rate.
- The reaction mixture is stirred for several hours to ensure complete acetylation of choline.
- The product, acetylcholine chloride, is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods: Industrial production of acetylcholine chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the standards set by the European Pharmacopoeia .
Análisis De Reacciones Químicas
Types of Reactions: Acetylcholine chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, acetylcholine chloride hydrolyzes to form choline and acetic acid.
Oxidation: Acetylcholine chloride can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The chloride ion in acetylcholine chloride can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as hydroxide ions or other halide ions.
Major Products Formed:
Hydrolysis: Choline and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Acetylcholine derivatives with different anions.
Aplicaciones Científicas De Investigación
Acetylcholine chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its role as a neurotransmitter in the nervous system and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, myasthenia gravis, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
Acetylcholine chloride exerts its effects by interacting with cholinergic receptors in the nervous system. It binds to nicotinic and muscarinic receptors, leading to the activation of various signaling pathways. The cholinergic anti-inflammatory mechanism is mediated by the interaction of acetylcholine with α7n cholinoreceptors on monocytes, macrophages, and neutrophils. This interaction decreases the levels of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Comparación Con Compuestos Similares
Choline chloride: A precursor to acetylcholine, used in the synthesis of acetylcholine chloride.
Acetylcholine bromide: Similar to acetylcholine chloride but with a bromide ion instead of a chloride ion.
Acetylcholine iodide: Another similar compound with an iodide ion instead of a chloride ion.
Uniqueness: Acetylcholine chloride is unique due to its specific role as a neurotransmitter and its ability to interact with both nicotinic and muscarinic receptors. This dual interaction allows it to modulate various physiological processes, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C7H17ClNO2+ |
|---|---|
Peso molecular |
182.67 g/mol |
Nombre IUPAC |
2-acetyloxyethyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1; |
Clave InChI |
JUGOREOARAHOCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC[N+](C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)




![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)




![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)

